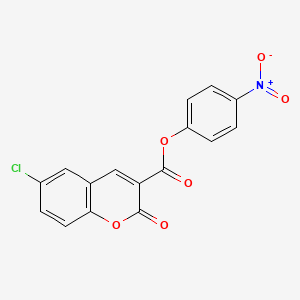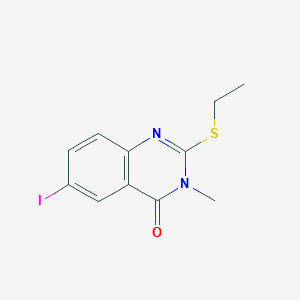
N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPA is a derivative of acrylamide and has a nitrophenyl group attached to it, which makes it a unique compound with interesting properties.
Mechanism of Action
The mechanism of action of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is not fully understood. However, it is believed that the nitrophenyl group attached to the compound plays a crucial role in its properties. The nitrophenyl group is known to be a strong electron-withdrawing group, which can affect the electronic properties of the compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide. However, studies have shown that N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is not toxic to cells and does not cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is its excellent charge transport properties, which make it a potential candidate for use in electronic devices. However, one of the limitations of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is its relatively low solubility in common organic solvents, which can make it challenging to work with in the lab.
Future Directions
There are several future directions for the research on N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide. One of the most promising areas of research is the development of new synthesis methods that can improve the yield and purity of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide. Another area of research is the investigation of the electronic properties of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide in more detail, which can provide insights into its potential applications in organic electronics. Additionally, the development of new derivatives of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide with improved solubility and other properties can also be an exciting area of research.
In conclusion, N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is a unique compound with interesting properties that have gained significant attention in the field of scientific research. The potential applications of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide in various fields, especially in organic electronics, make it a promising candidate for further research. However, more research is needed to fully understand the properties and potential applications of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide.
Synthesis Methods
The synthesis of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide involves the reaction of N-methyl acrylamide and 4-nitrophenylboronic acid in the presence of a palladium catalyst. This reaction leads to the formation of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide, which is a yellow crystalline solid.
Scientific Research Applications
N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is in the field of organic electronics. N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors.
properties
IUPAC Name |
(E)-N-methyl-3-(4-nitrophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-17(14-5-3-2-4-6-14)16(19)12-9-13-7-10-15(11-8-13)18(20)21/h2-12H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCCRPOKQRLFIH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-methyl-3-(4-nitrophenyl)-N-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)


![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)

![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
